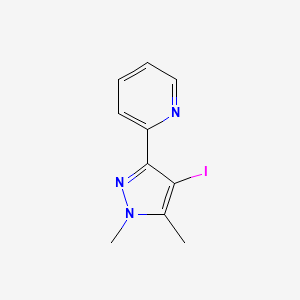
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and two methyl groups, as well as a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the iodine substituent. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-iodo-1,5-dimethyl-1H-pyrazole with pyridine derivatives can yield the desired compound. Reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine substituent or to alter the oxidation state of the compound.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole-pyridine compounds.
Scientific Research Applications
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- 1H-pyrazolo[3,4-b]pyridines
Uniqueness
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
Molecular Formula |
C10H10IN3 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
2-(4-iodo-1,5-dimethylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C10H10IN3/c1-7-9(11)10(13-14(7)2)8-5-3-4-6-12-8/h3-6H,1-2H3 |
InChI Key |
KAXQQKQNSZGSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=CC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



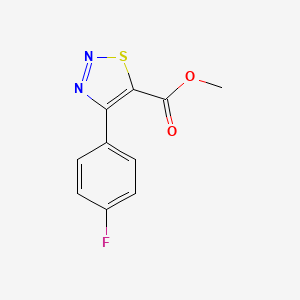

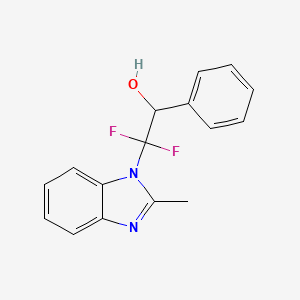
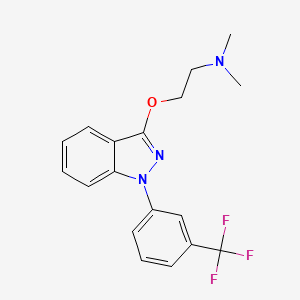


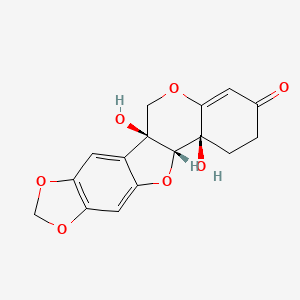

![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)




